molecular formula C4H5O6- B1263458 (2R,3S)-3-carboxy-2,3-dihydroxypropanoate

(2R,3S)-3-carboxy-2,3-dihydroxypropanoate

Cat. No. B1263458
M. Wt: 149.08 g/mol
InChI Key: FEWJPZIEWOKRBE-XIXRPRMCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-carboxy-2,3-dihydroxypropanoate is a meso-tartrate(1-). It is an enantiomer of a (2S,3R)-3-carboxy-2,3-dihydroxypropanoate.

Scientific Research Applications

Crystal Structure Analysis

In crystallography, the molecular salt of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate has been studied for its three-dimensional structural properties. The study by Jovita et al. (2014) examined the crystal structure of this compound, noting the intricate hydrogen bonds forming a three-dimensional network (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).

Enantioselective Synthesis

Alonso et al. (2005) described the enantioselective synthesis of a compound starting from a derivative of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This synthesis is critical for producing optically active compounds, which have wide applications in pharmaceuticals and materials science (Alonso, Santacana, Rafecas, & Riera, 2005).

Organoiron Complex Synthesis

Chu et al. (1992) utilized (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of organoiron complexes, showcasing its role in creating chiral 3-hydroxypropionate-2,3-dication equivalents. These complexes have implications in various synthetic pathways, including pharmaceutical synthesis (Chu, Zhen, Zhu, & Rosenblum, 1992).

Aminodiols and Amino Acid Derivatives

Semina et al. (2016) researched the synthesis of aminodiols from N-substituted alkyl acrylates, which included derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This process is important for producing amino acid derivatives that are critical in biochemistry and medicine (Semina, Žukauskaitė, Šačkus, Kimpe, & Mangelinckx, 2016).

Supramolecular Architecture

Farrell et al. (2002) explored the supramolecular architecture of a hydrated adduct involving (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This study provides insights into the potential of such compounds in forming complex structures, which is useful in materials science and nanotechnology (Farrell, Ferguson, Lough, & Glidewell, 2002).

Enzymatic Resolution in Synthesis

Kamal et al. (2007) discussed the enzymatic resolution of a compound related to (2R,3S)-3-carboxy-2,3-dihydroxypropanoate, demonstrating its relevance in producing optically pure compounds. This is particularly important in the synthesis of pharmaceuticals where enantiomeric purity is crucial (Kamal, Khanna, & Krishnaji, 2007).

Drug Synthesis Applications

Watson et al. (1990) utilized derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of diltiazem, a cardiac drug. This highlights the compound's role in the synthesis of complex molecules for therapeutic purposes (Watson, Fung, Gredley, Bird, Jackson, Gountzos, & Matthews, 1990).

Methylene-Phosphonate Analogues

Blackburn and Rashid (1988) described the synthesis of analogues of 2-phospho-D-glyceric acid from (2R)-2-carboxy-3-hydroxypropane. These analogues have potential applications in biochemistry and pharmacology (Blackburn & Rashid, 1988).

properties

Product Name

(2R,3S)-3-carboxy-2,3-dihydroxypropanoate

Molecular Formula

C4H5O6-

Molecular Weight

149.08 g/mol

IUPAC Name

(2R,3S)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2+

InChI Key

FEWJPZIEWOKRBE-XIXRPRMCSA-M

Isomeric SMILES

[C@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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